![molecular formula C6H9N3O2S B1422220 2-((Methylsulfonyl)methyl)pyrimidin-4-amine CAS No. 1248236-11-4](/img/structure/B1422220.png)
2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Overview
Description
2-((Methylsulfonyl)methyl)pyrimidin-4-amine, also known as MPA, is a chemical compound with potential applications in scientific research. MPA belongs to the class of pyrimidine derivatives and is a white crystalline powder.
Scientific Research Applications
COX-2 Inhibition for Anti-inflammatory Purposes
The compound has been evaluated for its potential as a selective COX-2 inhibitor, which is significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibitors are sought after for their ability to reduce inflammation without the gastrointestinal side effects associated with traditional NSAIDs .
Antinociceptive Activity
Some derivatives of this compound have shown significant antinociceptive activity, which is the ability to block the detection of a painful or injurious stimulus by sensory neurons. This property is crucial for the development of analgesic medications .
Synthesis of Pyrimidine Derivatives
The compound serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives have a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and antiviral activities .
Development of COX-2 Selective Inhibitors
Research has focused on the synthesis of novel compounds that can selectively inhibit COX-2 with high potency and minimal side effects. This compound’s derivatives have been part of such studies, contributing to the advancement of safer anti-inflammatory drugs .
Structure-Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. This is essential for designing new drugs with improved efficacy and reduced toxicity .
Parallel Solution-Phase Synthesis
It has applications in parallel solution-phase synthesis, a method used to produce a variety of compounds simultaneously. This approach is beneficial for the rapid generation of chemical libraries for drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the cyclooxygenase enzyme (cox) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
This could result in the inhibition of the conversion of arachidonic acid to inflammatory mediators .
Biochemical Pathways
The compound 2-((Methylsulfonyl)methyl)pyrimidin-4-amine may affect the arachidonic acid cascade, given its potential interaction with the COX enzyme . This could lead to a decrease in the production of prostanoids, which play a role in many inflammatory processes .
Result of Action
The molecular and cellular effects of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine’s action would likely be a reduction in the production of prostanoids, given its potential interaction with the COX enzyme . This could lead to a decrease in inflammation, pain, and fever caused by prostaglandins .
properties
IUPAC Name |
2-(methylsulfonylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDGMYDLHUAHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Methylsulfonyl)methyl)pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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